2-Amino-2-deoxy-alpha-D-galactose hydrochloride
Description
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6+;/m1./s1 |
InChI Key |
QKPLRMLTKYXDST-WNFIKIDCSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O.Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 1-Deoxy-1-nitro-D-galactitol
- Reagents : D-lyxose, nitromethane, sodium methoxide.
- Procedure : D-lyxose is condensed with nitromethane in methanol under alkaline conditions. The product, 1-deoxy-1-nitro-D-galactitol, precipitates as a sodium salt and is deionized using hydrogen form ion-exchange resin.
- Yield : 96% (sodium salt).
Step 2: Acetylation and Ammonolysis
- Reagents : Acetic anhydride, sulfuric acid (catalyst), methanolic ammonia.
- Procedure : The nitrohexitol is acetylated to form 2,3,4,5,6-penta-O-acetyl-1-deoxy-1-nitro-D-galactitol. Treatment with saturated methanolic ammonia yields 2-acetamido-1,2-dideoxy-1-nitro-D-galactitol.
- Key Observation : Epimeric separation via cellulose chromatography resolves 2-acetamido-2-deoxy-D-talose and 2-acetamido-2-deoxy-D-galactose.
Step 3: Nef Reaction and Hydrolysis
- Reagents : Sulfuric acid, acetic anhydride, hydrochloric acid.
- Procedure : The nitro group is cleaved via a modified Nef reaction to yield 2-acetamido-2-deoxy-D-galactose. Hydrolysis with 2 N HCl produces 2-amino-2-deoxy-D-galactose hydrochloride.
- Yield : 28% (from D-lyxose).
- Characterization :
Alternative Synthesis via Solid-Supported Catalyst
A scalable industrial method involves:
- Reagents : Dimethyl dodecyltetradecylamine, silica-supported catalyst, chloropropene, isopropanol, HCl.
- Procedure :
- Catalyst Preparation : Silica-supported amine catalyst is synthesized via reflux in ethanol.
- Reaction : 5-Methyltryptamine hydrochloride reacts with chloropropene in dimethylamide, catalyzed by the silica-supported amine.
- Isolation : The product is crystallized from isopropanol/HCl.
- Yield : 42.05%.
- Purity : 98% (white crystals).
Comparative Analysis of Methods
Critical Notes on Synthesis
- Epimerization Control : The nitroaldol method produces both D-talose and D-galactose derivatives, necessitating chromatographic separation.
- Industrial Feasibility : The silica-supported catalyst route offers higher yields and simpler isolation but requires specialized equipment.
- Analytical Validation : Both methods use elemental analysis (C, H, N), optical rotation, and melting points to confirm product identity.
Research Applications
- Hepatotoxicity Models : D-galactosamine hydrochloride is widely used to induce acute liver injury in mice when combined with lipopolysaccharides (LPS).
- Glycobiology : Serves as a precursor for synthesizing glycosaminoglycans and studying enzymatic glycosylation.
Chemical Reactions Analysis
Types of Reactions: D-(+)-Galactosamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products Formed:
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: D-(+)-Galactosamine hydrochloride is used as a building block in the synthesis of complex carbohydrates and glycoproteins. It is also used in the study of carbohydrate metabolism and enzymatic reactions involving amino sugars .
Biology: In biological research, D-(+)-Galactosamine hydrochloride is used to study cell membrane structure and function. It is also used in the study of glycosylation processes and the role of glycoproteins in cell signaling .
Medicine: D-(+)-Galactosamine hydrochloride is used in medical research to study liver function and hepatotoxicity. It is often used to induce liver injury in animal models to study the mechanisms of liver damage and potential therapeutic interventions .
Industry: In the industrial sector, D-(+)-Galactosamine hydrochloride is used in the production of pharmaceuticals and nutraceuticals. It is also used as a precursor in the synthesis of various bioactive compounds .
Mechanism of Action
D-(+)-Galactosamine hydrochloride exerts its effects by interfering with the synthesis of glycoproteins and glycolipids. It inhibits the formation of UDP-galactose, a key substrate in glycosylation processes. This inhibition disrupts the normal function of glycoproteins and glycolipids, leading to various cellular effects .
Molecular Targets and Pathways:
UDP-galactose: Inhibition of its synthesis.
Glycosylation Pathways: Disruption of glycosylation processes.
Cell Signaling: Alteration of cell signaling pathways involving glycoproteins.
Comparison with Similar Compounds
Glucosamine Hydrochloride (2-Amino-2-deoxy-D-glucose Hydrochloride)
- Structural Difference : The epimer at C4; glucosamine has a glucose backbone (C4 hydroxyl in axial position), while galactosamine has a galactose backbone (C4 hydroxyl in equatorial position).
- Molecular Formula: C₆H₁₃NO₅·HCl (vs. C₆H₁₄ClNO₅ for galactosamine) .
- Applications: Glucosamine is used in osteoarthritis treatment and glycosaminoglycan synthesis, whereas galactosamine is employed in liver disease models and glycobiology studies .
- Solubility : Both are highly water-soluble due to their hydrochloride forms, but glucosamine exhibits slightly higher solubility in organic solvents .
6-O-(2-Amino-2-deoxy-α-D-glucopyranosyl)-D-galactose Hydrochloride
- Structural Difference : A disaccharide derivative where galactose is linked via a glycosidic bond to glucosamine at the C6 position.
- Synthesis: Prepared via regioselective glycosylation, differing from galactosamine hydrochloride’s monosaccharide structure .
- Function : Used in studies of oligosaccharide biosynthesis and enzymatic specificity, contrasting with galactosamine’s role in metabolic disruption .
2-Acetamido-2-deoxy Derivatives (e.g., 2-Acetamido-2-deoxy-D-glucose)
- Functional Group: The amino group at C2 is acetylated, reducing reactivity compared to the free amino group in galactosamine hydrochloride.
- Applications: Acetylated derivatives are common in glycoprotein analysis (e.g., glycan mapping via HPLC) , whereas galactosamine’s free amino group facilitates covalent modifications in drug conjugates .
Research Findings and Functional Insights
- Enzymatic Specificity: The α-anomeric configuration of galactosamine hydrochloride influences its recognition by galactokinase, unlike β-anomers in synthetic disaccharides .
- Analytical Methods : RP-HPLC protocols validated for glucosamine (e.g., Pharmacopeia standards ) are adaptable for galactosamine quantification, though retention times vary due to structural differences .
Biological Activity
2-Amino-2-deoxy-alpha-D-galactose hydrochloride, also known as D-galactosamine hydrochloride, is an amino sugar that plays a significant role in various biological processes. This compound is particularly noted for its involvement in glycosylation and its potential effects on cellular metabolism, immune response, and tissue injury. This article delves into the biological activities associated with this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C₆H₁₄ClNO₅
- Molecular Weight : 215.63 g/mol
- Melting Point : 182-185 °C (decomposes)
- Boiling Point : 532.5 °C at 760 mmHg
This compound primarily acts by influencing glycosylation processes within cells. It is a substrate for various glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to proteins and lipids, thereby affecting cellular signaling and recognition processes.
Glycosylation and Cellular Impact
Research has shown that D-galactosamine can modify glycan structures on cell surfaces, impacting immune recognition and response. This modification can lead to altered cell signaling pathways, potentially resulting in both beneficial and adverse effects depending on the context of exposure.
1. Hepatotoxicity
D-galactosamine is widely recognized for its hepatotoxic properties. It induces liver injury through mechanisms involving oxidative stress and depletion of nucleotides essential for cellular function. Studies have demonstrated that exposure to D-galactosamine leads to:
- Liver Damage : Induction of apoptosis in hepatocytes.
- Oxidative Stress : Generation of reactive oxygen species (ROS) contributing to cellular damage .
Case Study: Hepatic Injury Model
A study utilized a lipopolysaccharide/D-galactosamine model to induce fulminant hepatic failure in rodents. The results indicated significant liver enzyme elevation and histopathological changes consistent with acute liver injury .
2. Renal Dysfunction
D-galactosamine exposure has been linked to renal impairment as a secondary effect of liver injury. The renal dysfunction observed includes:
- Decreased Glomerular Filtration Rate (GFR) : Resulting from systemic effects of liver failure.
- Increased Serum Creatinine Levels : Indicative of impaired kidney function .
Therapeutic Potential
Despite its toxicity, D-galactosamine has been explored for therapeutic applications:
- Cancer Research : Its ability to alter glycosylation patterns is being investigated for targeted drug delivery systems and immunotherapy strategies.
- Vaccine Development : Modifying antigens with D-galactosamine could enhance immune responses in vaccine formulations .
Data Table: Biological Effects Summary
Q & A
Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer : Combine HPLC (with evaporative light scattering detection) for purity assessment (>98% by area normalization) and NMR (¹H/¹³C, HSQC) for stereochemical confirmation. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 216.1). Discrepancies in melting points (e.g., 185–190°C vs. literature) may indicate residual solvents, requiring Karl Fischer titration .
Q. What solvent systems are optimal for dissolving this compound in enzymatic assays, and how does pH affect stability?
- Methodological Answer : The compound is soluble in water (>50 mg/mL) but less so in organic solvents. For in vitro assays, use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation. Stability tests show degradation <5% at 4°C over 72 hours but >20% at pH <3, necessitating neutral buffer preparation .
Advanced Research Questions
Q. How does this compound function as a substrate or inhibitor in glycosyltransferase assays, and what kinetic parameters define its activity?
- Methodological Answer : In glycobiology, this compound serves as a donor/acceptor in galactosyltransferase assays (e.g., β1,4-galactosyltransferase). Competitive inhibition studies (Ki ≈ 50 µM) require fluorescence-based assays with UDP-GalNAc analogs. Data contradictions (e.g., IC50 variability) may arise from enzyme isoforms or metal ion cofactors (Mn²⁺ vs. Mg²⁺) .
Q. What isotopic labeling strategies (e.g., ¹³C, ¹⁵N) are suitable for tracking this compound in metabolic flux analysis?
- Methodological Answer : Uniformly labeled [UL-¹³C6,¹⁵N] derivatives (synthesized via microbial fermentation or chemical exchange) enable LC-MS/MS tracing in glycan biosynthesis. For example, isotopic enrichment in murine hepatocytes reveals incorporation into O-linked glycoproteins at rates comparable to D-glucosamine .
Q. How can researchers resolve contradictory data in crystallographic studies of this compound-protein complexes?
- Methodological Answer : Discrepancies in binding affinities (e.g., ITC vs. SPR results) often stem from crystallization conditions. Optimize cryoprotectants (e.g., 25% glycerol) and use synchrotron radiation (1.0 Å resolution) to resolve ambiguous electron density. Molecular dynamics simulations (AMBER force fields) can validate hydrogen-bonding networks with lectins .
Q. What role does this compound play in studying bacterial virulence factors, such as host-pathogen interactions involving galactose-specific adhesins?
- Methodological Answer : In microbiological assays, this compound competitively inhibits E. coli FimH adhesin binding to urothelial cells (IC50 ~100 µM). Use surface plasmon resonance (SPR) with immobilized mannosylated glycoproteins to quantify inhibition. Mutagenesis studies (e.g., FimH Q133A) further elucidate binding specificity .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
